molecular formula C14H15NO2 B2728321 methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate CAS No. 92247-98-8

methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate

Cat. No. B2728321
CAS RN: 92247-98-8
M. Wt: 229.279
InChI Key: JIKRQIFBJQYZNW-UHFFFAOYSA-N
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Description

“Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate” is a derivative of 1H-Carbazole, 2,3,4,9-tetrahydro- . The molecular formula is C12H13N . It is a part of the carbazole family, which has been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .


Synthesis Analysis

The synthesis of this compound involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The process can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily oxidation reactions . The reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 171.2383 . More detailed physical and chemical properties were not found in the search results.

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications in medical and pharmaceutical research. The recent increase in interest by researchers toward tetrahydrocarbazole derivatives can be associated with their broad spectrum of biological activity .

properties

IUPAC Name

methyl 6,7,8,9-tetrahydro-5H-carbazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h6-8,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKRQIFBJQYZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=C(N2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate

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